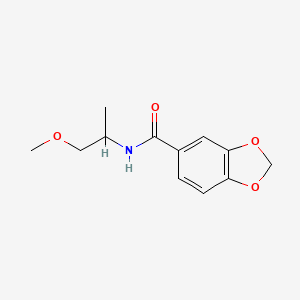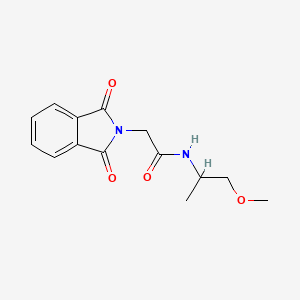
ethyl 1-(2-furoyl)-3-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-(2-furoyl)-3-piperidinecarboxylate, commonly known as EFPC, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. EFPC is a synthetic derivative of piperidine and furan, and its molecular formula is C15H19NO4.
Mecanismo De Acción
The exact mechanism of action of EFPC is not fully understood, but it is believed to act through multiple pathways. EFPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, EFPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. EFPC has also been shown to exhibit anti-microbial activity, possibly through disruption of bacterial cell membranes.
Biochemical and Physiological Effects
EFPC has been shown to have various biochemical and physiological effects. In animal studies, EFPC has been shown to reduce inflammation and pain, suggesting its potential use as an anti-inflammatory agent. EFPC has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential use as an anti-cancer agent. In addition, EFPC has been shown to have anti-microbial activity against various bacterial strains, suggesting its potential use as an anti-bacterial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFPC has several advantages for lab experiments. It is a stable and easily synthesized compound that has been shown to have good solubility in various solvents. EFPC has also been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activity, making it a promising compound for further exploration. However, EFPC also has limitations for lab experiments, including its relatively low water solubility and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of EFPC. One potential direction is the exploration of EFPC as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Another potential direction is the development of drug delivery systems using EFPC, as it has been shown to have good solubility and stability in various solvents. Additionally, further studies are needed to elucidate the exact mechanism of action of EFPC and to determine its potential toxicity in vivo.
Aplicaciones Científicas De Investigación
EFPC has been studied for its potential use in medicinal chemistry, particularly as a drug candidate for the treatment of various diseases. EFPC has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising compound for further exploration. In addition, EFPC has been studied for its potential use in drug delivery systems, as it has been shown to have good solubility and stability in various solvents.
Propiedades
IUPAC Name |
ethyl 1-(furan-2-carbonyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-17-13(16)10-5-3-7-14(9-10)12(15)11-6-4-8-18-11/h4,6,8,10H,2-3,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZQPMNEFHYXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3955434.png)

![4-[(4-bromophenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B3955449.png)
![N-[4-(acetylamino)phenyl]-2-methylpentanamide](/img/structure/B3955455.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3955472.png)


![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B3955493.png)
![5-bromo-2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3955499.png)
![N-{4-[(mesitylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B3955526.png)

![ethyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-3-piperidinecarboxylate](/img/structure/B3955541.png)
![5,6-dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B3955544.png)